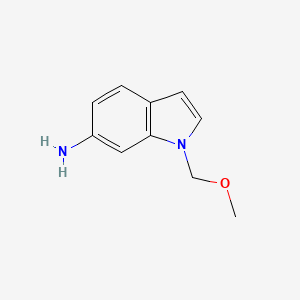
4-(Bromomethyl)-6-chloro-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-6-chloro-2,4’-bipyridine is an organic compound that belongs to the class of bipyridines Bipyridines are characterized by the presence of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine typically involves the bromination of a precursor compound. One common method involves the bromination of 2,4’-bipyridine using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine may involve similar bromination reactions but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-6-chloro-2,4’-bipyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bipyridine-based structures.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-6-chloro-2,4’-bipyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: It is used in the synthesis of materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-6-chloro-2,4’-bipyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but with different substitution pattern.
6-Chloro-2,4’-bipyridine: Lacks the bromomethyl group, leading to different reactivity and applications.
4-Methyl-6-chloro-2,4’-bipyridine: Contains a methyl group instead of a bromomethyl group, affecting its chemical properties.
Uniqueness
4-(Bromomethyl)-6-chloro-2,4’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C11H8BrClN2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-chloro-6-pyridin-4-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-7-8-5-10(15-11(13)6-8)9-1-3-14-4-2-9/h1-6H,7H2 |
Clave InChI |
GNTDBGRFJFCSQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC(=CC(=C2)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)





![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)



![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)

